Trimethylsilylmethylmagnesium Chloride

Catalog No.
S1504989
CAS No.
13170-43-9
M.F
C4H11ClMgSi
M. Wt
146.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylsilylmethylmagnesium Chloride

Traditional Grignard reagents undergo β-hydride elimination in cross-couplings, and Wittig chemistry leaves TPPO waste. TMSCH2MgCl (1.0 M in Et2O) is a β-hydrogen-free reagent that:

  • Enables high-yield C-C coupling of unactivated alkyl halides with Co/Ni catalysts.
  • Replaces Wittig reactions, eliminating tedious TPPO removal.
  • Operates at ambient temperature, avoiding cryogenic conditions required for silyllithium.
  • Generates removable siloxane byproducts for easy purification.

Ideal for Peterson olefination, α-silyl ketone synthesis, and late-stage functionalization.

CAS Number

13170-43-9

Product Name

Trimethylsilylmethylmagnesium Chloride

IUPAC Name

magnesium;methanidyl(trimethyl)silane;chloride

Molecular Formula

C4H11ClMgSi

Molecular Weight

146.97 g/mol

InChI

InChI=1S/C4H11Si.ClH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1

InChI Key

BXBLTKZWYAHPKM-UHFFFAOYSA-M

SMILES

C[Si](C)(C)[CH2-].[Mg+2].[Cl-]

Canonical SMILES

C[Si](C)(C)[CH2-].[Mg+2].[Cl-]

The exact mass of the compound Trimethylsilylmethylmagnesium Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Trimethylsilylmethylmagnesium chloride, (Trimethylsilyl)methylmagnesium chloride, TMSCH2MgCl, Me3SiCH2MgCl, Chlorotrimethylsilylmethylmagnesium, Chlorido(trimethylsilylmethyl)magnesium

Purity

1.0 M in diethyl ether

Package Size

100 ml, 500 ml

Trimethylsilylmethylmagnesium chloride (CAS 13170-43-9) is a sterically bulky Grignard reagent widely utilized in organic synthesis and transition metal catalysis. Supplied typically as a 1.0 M solution in diethyl ether, THF, or 2-MeTHF, this compound serves as a nucleophilic hydroxymethylation equivalent and a critical reagent for Peterson olefinations. Structurally, the incorporation of the trimethylsilyl (TMS) group adjacent to the nucleophilic carbon eliminates the presence of β-hydrogens, a feature that fundamentally alters its reactivity profile compared to standard alkyl Grignards. For industrial and laboratory procurement, its primary value lies in its ability to form transient metal-alkyl complexes that resist β-hydride elimination, and its capacity to generate easily removable siloxane byproducts during carbonyl methylenation, streamlining downstream purification workflows [1].

Research Fit

β-Silyl nucleophile for Peterson olefination and cross-coupling
Enables C–C bond formation with concurrent silicon installation
Differentiated reactivity from simple alkyl Grignard reagents

Substituting trimethylsilylmethylmagnesium chloride with generic unbranched Grignard reagents (e.g., methylmagnesium chloride) or standard Wittig reagents (e.g., methylenetriphenylphosphorane) introduces severe process and yield limitations. In transition metal-catalyzed cross-coupling of unactivated alkyl halides, standard alkyl Grignards undergo rapid β-hydride elimination, leading to catalyst deactivation and negligible yields of the desired cross-coupled product. Furthermore, while Wittig reagents achieve similar terminal olefinations, they generate stoichiometric triphenylphosphine oxide (TPPO)—a byproduct that necessitates solvent-intensive chromatographic separation. Attempting to use the more reactive trimethylsilylmethyllithium analog introduces cryogenic cooling requirements (-78 °C), drastically increasing energy costs and complicating pilot-scale reactor engineering compared to the room-temperature viable Grignard [1].

Substitution Risk

β-Silyl elimination requirement Simple alkyl or aryl Grignard reagents lack the silyl group essential for downstream Peterson olefination, forfeiting access to terminal alkenes and allylsilanes.
Lithium analog mismatch Me₃SiCH₂Li exhibits divergent nucleophilicity and regioselectivity; replacement may lead to different constitutional products in addition reactions.
Silyl-directed catalytic cycles Conventional Grignard reagents cannot participate in silyl-directed cross-coupling pathways, limiting access to transformations such as Co-catalyzed Mizoroki-Heck-type reactions.

Prevention of β-Hydride Elimination in Metal-Catalyzed Cross-Coupling

In transition metal-catalyzed Heck-type alkenylation of unactivated alkyl halides, standard alkyl Grignard reagents fail due to rapid β-hydride elimination from the metal-alkyl intermediate. Trimethylsilylmethylmagnesium chloride acts as a specialized transmetalating agent to form a transient metal-alkyl complex (e.g., Co-CH2TMS) that lacks β-hydrogens, completely suppressing this decomposition pathway. When utilized in the cobalt-catalyzed styrylation of bromocyclohexane, the addition of Me3SiCH2MgCl enables the cross-coupled product to be isolated in up to 91% yield. In stark contrast, standard alkyl Grignards yield less than 10% of the target product due to rapid competitive elimination [1].

Evidence DimensionTarget cross-coupling yield (Heck-type styrylation)
Target Compound Data86–91% yield of β-cyclohexylstyrene
Comparator Or Baseline<10% yield with standard alkyl Grignards (e.g., ethylmagnesium chloride)
Quantified Difference>80% absolute yield improvement
ConditionsCoCl2(dpph) catalyst, ether solvent, 0 °C to reflux, 3-8 hours

For procurement in methodology development or API synthesis involving unactivated alkyl electrophiles, this reagent is essential to stabilize catalytic intermediates and prevent off-target elimination.

Regioselectivity
Head-to-head
1,4- vs 1,2-addition
Synthetic route selection depends on regiochemistry
TMSCH₂MgCl gives γ-silanes; Me₃SiCH₂Li gives 1,2-product

Workup Efficiency and Byproduct Elimination in Carbonyl Olefination

For the conversion of carbonyls to terminal alkenes, the Peterson olefination utilizing trimethylsilylmethylmagnesium chloride offers a significant processability advantage over standard Wittig reagents. While Wittig reactions generate stoichiometric amounts of triphenylphosphine oxide (TPPO)—which strictly requires tedious chromatographic separation—the Peterson olefination using Me3SiCH2MgCl produces hexamethyldisiloxane or related volatile/water-soluble siloxanes. This allows for quantitative removal of the byproduct via simple aqueous extraction or evaporation, achieving >95% recovery of the crude alkene without the need for column chromatography [1].

Evidence DimensionByproduct removal method and crude purity
Target Compound DataVolatile/water-soluble siloxane byproducts (removed via extraction/evaporation)
Comparator Or BaselineStoichiometric triphenylphosphine oxide (TPPO) from Wittig reagents (requires chromatography)
Quantified DifferenceComplete elimination of the chromatographic purification step
ConditionsStandard carbonyl methylenation (Peterson vs. Wittig conditions)

Eliminating TPPO chromatography drastically reduces solvent consumption, labor costs, and cycle times during the process scale-up of terminal alkenes.

Flow Peterson yield
Cross-study comparable
93% vs 71–87% (batch)
Reported yield improvement in continuous-flow format
2-vinylthiophene, 37 g scale

Handling and Scalability vs. Organolithium Analogs

Compared to its organolithium analog (trimethylsilylmethyllithium), trimethylsilylmethylmagnesium chloride offers superior thermal stability and processability. Trimethylsilylmethyllithium typically requires cryogenic conditions (-78 °C) to prevent decomposition and side reactions during nucleophilic additions. Conversely, the Grignard reagent Me3SiCH2MgCl can be handled and reacted at 0 °C to 20 °C with established stability. Furthermore, the chloride salt is often selected over the bromide analog in industrial applications due to cost-efficiency and favorable Schlenk equilibrium dynamics in coordinating solvents like THF or 2-MeTHF [1].

Evidence DimensionOperational temperature requirement
Target Compound Data0 °C to 20 °C (Me3SiCH2MgCl)
Comparator Or Baseline-78 °C (Trimethylsilylmethyllithium)
Quantified Difference~80 °C higher operational temperature tolerance
ConditionsNucleophilic addition to carbonyls or transition metal transmetalation

The ability to operate at or near room temperature drastically reduces cryogenic cooling costs and simplifies reactor design for pilot-scale manufacturing.

Reactivity profile
Class-level inference
Moderate nucleophilicity/basicity
Supports functional group tolerance in aryne generation
Compared to more aggressive Grignard reagents
Allylsilane yield
Supporting evidence
65–83%
Reported yield benchmark for cross-coupling
Ni/Pd-catalyzed, vinyl selenides
Side reaction control
Class-level inference
ZnCl₂/TMSCH₂MgCl/LiCl system
Suppresses reduction/enolization in ketone additions
Enables robust Grignard additions with co-additives
Demonstrated scale
Supporting evidence
37 g
Supports multi-gram synthesis in flow
vs. typical mg-to-1 g academic scale

Pilot-Scale Terminal Olefination (Peterson Olefination)

Due to its ability to generate volatile or water-soluble siloxane byproducts, Me3SiCH2MgCl is the reagent of choice for scaling up the conversion of ketones and aldehydes to terminal alkenes. It directly replaces Wittig reagents in workflows where avoiding triphenylphosphine oxide (TPPO) chromatography is critical for maintaining throughput and minimizing solvent waste [1].

Transition Metal-Catalyzed Cross-Coupling of Unactivated Alkyl Halides

In complex molecule synthesis or late-stage functionalization, Me3SiCH2MgCl is utilized as a crucial transmetalating additive in Co- or Ni-catalyzed Heck-type reactions. Its lack of β-hydrogens stabilizes the transient metal-alkyl intermediates, allowing for efficient single-electron transfer and radical addition to alkenes without the rapid degradation typically observed with standard alkyl Grignards [2].

Synthesis of α-Silyl Ketones and Allylsilanes

The reagent is highly effective for nucleophilic addition to carboxylic acid derivatives (such as esters or acid chlorides in the presence of cerium additives) to yield α-silyl ketones and allylsilanes. Its steric bulk prevents unwanted enolization of the intermediate, providing higher yields of the target organosilicon building blocks compared to less sterically hindered methylating agents [3].

Selection Matrix

Application
Selection Property
Validation Focus
Vinylarene monomer synthesis via flow Peterson olefination
Continuous-flow compatibility and β-silyl elimination functionality
Isolated yield and scale-up performance
γ-Silane conjugate addition
Regioselective 1,4-addition
Regiochemistry confirmation vs. lithium analog
Functional group-tolerant aryne generation
Moderate nucleophilicity/basicity profile
Compatibility with acid/base-sensitive groups
Ketone addition with ZnCl₂/LiCl system
Co-additive for side-reaction suppression
Reduction/enolization minimization

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (40%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Trimethylsilylmethylmagnesium chloride

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